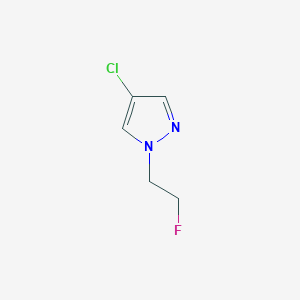

4-chloro-1-(2-fluoroethyl)-1H-pyrazole

Description

Significance of the Pyrazole (B372694) Core in Heterocyclic Chemistry Research

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal and agricultural chemistry. Its aromatic nature and ability to participate in various chemical transformations make it a versatile building block for the synthesis of complex molecules. organic-chemistry.org The presence of the pyrazole core in a molecule can impart a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This wide spectrum of activity is attributed to the ability of the pyrazole ring to interact with various biological targets through hydrogen bonding, metal coordination, and other non-covalent interactions.

The structural features of the pyrazole ring, such as the presence of both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (N), allow for diverse intermolecular interactions, which are crucial for biological recognition processes. Furthermore, the pyrazole ring is relatively stable and can be readily functionalized at various positions, enabling the systematic exploration of structure-activity relationships. organic-chemistry.org

Strategic Importance of Halogenated and Fluoroethyl Moieties in Pyrazole Derivatives for Advanced Research

The introduction of halogen atoms and fluoroalkyl groups into organic molecules is a well-established strategy in medicinal and agrochemical research to modulate their physicochemical and biological properties. acs.orgnih.gov

The fluoroethyl moiety at the 1-position of the pyrazole ring introduces the unique properties of fluorine into the molecule. Fluorine is the most electronegative element, and its incorporation can lead to profound changes in a molecule's conformation, pKa, metabolic stability, and binding affinity to biological targets. mdpi.com The 2-fluoroethyl group, in particular, can act as a bioisostere for other functional groups and can participate in favorable interactions with biological macromolecules. The strong carbon-fluorine bond often enhances the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism. nih.gov

Research Landscape of 4-chloro-1-(2-fluoroethyl)-1H-pyrazole and Related Fluorinated Pyrazoles

The research landscape of fluorinated pyrazoles is a rapidly expanding field, driven by the quest for novel bioactive compounds. acs.orgnih.govresearchgate.net While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of compounds explored in patent literature and chemical supplier catalogs, suggesting its role as a key intermediate in the synthesis of more complex molecules.

The synthesis of such N-alkylated pyrazoles can be approached through various established methods. A plausible synthetic route would involve the initial formation of the 4-chloropyrazole core, which can be achieved through the chlorination of a pyrazole precursor using reagents like hypochloric acid or by electrosynthesis. researchgate.netgoogle.com This would be followed by the N-alkylation of the 4-chloropyrazole with a suitable 2-fluoroethylating agent, a reaction that can be influenced by the choice of base and reaction conditions to achieve regioselectivity. researchgate.netnih.govsemanticscholar.orgnih.gov

The broader family of fluorinated pyrazoles has been the subject of intense investigation, with numerous studies highlighting their potential in various therapeutic areas and as agrochemicals. bohrium.commdpi.com The combination of a chlorinated pyrazole scaffold with a fluoroethyl side chain, as seen in this compound, represents a strategic design to harness the synergistic effects of these functional groups for the development of novel chemical entities.

Below are interactive data tables summarizing the general physicochemical properties of the core structures and the subject compound, based on available data and estimations from related compounds.

Table 1: Physicochemical Properties of Core Pyrazole Structures

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Physical State |

| Pyrazole | C₃H₄N₂ | 68.08 | Solid |

| 4-Chloropyrazole | C₃H₃ClN₂ | 102.52 | Solid sigmaaldrich.com |

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₆ClFN₂ |

| IUPAC Name | This compound |

| Physical Form | Solid |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-(2-fluoroethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClFN2/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLMPNIRSVKMJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCF)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Chloro 1 2 Fluoroethyl 1h Pyrazole and Its Analogues

Established Synthetic Pathways for Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is a fundamental step in the synthesis of a wide array of heterocyclic compounds. Various methodologies have been developed to achieve this, often relying on condensation reactions.

Regioselective Cyclization Approaches

Regioselectivity is a critical aspect of pyrazole synthesis, ensuring the desired arrangement of substituents on the final ring structure. One-pot, base-promoted regio-divergent cyclization of hydrazines with alkynyl silanes under mild conditions has been reported as a practical method for synthesizing diverse silicone-substituted and functionalized pyrazoles with high yields and excellent selectivity. rsc.org Another novel approach involves a base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones, which provides polysubstituted pyrazoles with excellent regioselectivity under mild conditions. acs.orgacs.org This method's versatility is enhanced by the dithianyl group, which allows for easy derivatization. acs.orgacs.org Additionally, a procedure for the selective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes has been developed, offering a versatile protocol for incorporating heterocyclic rings at the pyrazole core. rsc.org

Knoevenagel Condensation and Subsequent Cyclization Protocols

The Knoevenagel condensation is a well-established method in organic synthesis that can be employed for the formation of pyrazole derivatives. researchgate.net This reaction typically involves the condensation of a compound with an active methylene (B1212753) group (like a 1,3-dicarbonyl compound) with an aldehyde or ketone, followed by cyclization. organic-chemistry.orgrsc.org For instance, a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds can proceed through a tandem Knoevenagel condensation and 1,3-dipolar cycloaddition to yield polyfunctional pyrazoles. organic-chemistry.org The reaction mechanism often involves the initial formation of a Knoevenagel adduct, which then undergoes cyclization and dehydration to form the aromatic pyrazole ring. researchgate.net Different reaction conditions, including conventional heating, grinding, and microwave assistance, have been explored to optimize the synthesis of pyrazole derivatives via this pathway. researchgate.net

Hydrazine-based Condensation Reactions

The most traditional and widely used method for pyrazole synthesis is the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. chemhelpasap.comnih.govmdpi.com This reaction, often referred to as the Knorr pyrazole synthesis, is known for its high reactivity and good yields due to the formation of a stable aromatic product. chemhelpasap.com The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyrazole ring. rsc.org The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) and the 1,3-dicarbonyl compound allows for the introduction of various substituents on the pyrazole ring. chemhelpasap.comresearchgate.nethilarispublisher.com Variations of this method include the use of β-ketoesters, which lead to the formation of pyrazolones. chemhelpasap.com

Functionalization and Derivatization Strategies at Pyrazole Ring Positions

Once the pyrazole ring is formed, further modifications are often necessary to introduce specific functional groups at desired positions. These functionalization reactions are crucial for tuning the properties of the final molecule.

Regioselective Chlorination at C4 Position

The introduction of a chlorine atom at the C4 position of the pyrazole ring is a key step in the synthesis of 4-chloro-1-(2-fluoroethyl)-1H-pyrazole. This can be achieved through electrophilic chlorination. One method involves the reaction of a pyrazole with hypochloric acid or a salt thereof, such as sodium hypochlorite (B82951) (NaOCl), in the absence of carboxylic acid. google.com This process has been shown to produce 4-chloropyrazoles in good yields. google.com Another approach utilizes trichloroisocyanuric acid (TCCA) in a solvent-free, mechanochemical reaction, which offers a rapid and operationally simple method for the chlorination of pyrazoles. rsc.org The mechanism for this type of reaction is suggested to be an electrophilic aromatic substitution. rsc.org

Introduction of Fluoroethyl Substituent at N1 Position

The final step in the synthesis of this compound is the introduction of the 2-fluoroethyl group at the N1 position of the 4-chloropyrazole intermediate. This is typically achieved through an N-alkylation reaction. The nitrogen atom of the pyrazole ring acts as a nucleophile and reacts with a suitable electrophile containing the 2-fluoroethyl group. A common alkylating agent for this purpose would be 1-bromo-2-fluoroethane (B107303) or a similar haloalkane. The reaction is generally carried out in the presence of a base to deprotonate the pyrazole nitrogen, thereby increasing its nucleophilicity.

Vilsmeier-Haack Formylation in Pyrazole Synthesis

The Vilsmeier-Haack reaction stands as a cornerstone in synthetic organic chemistry for the formylation of electron-rich aromatic and heterocyclic compounds, and its application to the pyrazole nucleus is a well-established and efficient method for introducing a formyl group, typically at the C4 position. researchgate.netresearchgate.net This reaction involves the use of a Vilsmeier reagent, which is a halomethyleniminium salt, classically generated from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). researchgate.net

The synthesis of 4-formylpyrazoles via the Vilsmeier-Haack reaction is often achieved through the cyclization of hydrazones. semanticscholar.org For instance, substituted acetophenone (B1666503) hydrazones undergo cyclization and formylation in the presence of the Vilsmeier reagent to yield 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. nih.gov This process is highly effective for creating precursors that can be further modified, making it a pivotal step in the synthesis of complex pyrazole derivatives.

A plausible mechanism for the formation of 4-formylpyrazoles from hydrazones initiates with the generation of the electrophilic Vilsmeier reagent. The hydrazone then undergoes cyclization, and a subsequent electrophilic attack by the Vilsmeier reagent on the electron-rich C4 position of the newly formed pyrazole ring leads to the introduction of the formyl group after hydrolysis. researchgate.net

The reaction conditions for the Vilsmeier-Haack formylation of pyrazoles can be optimized for efficiency. Studies have shown that variables such as temperature and the molar ratio of reagents can significantly impact the yield of the desired 4-formylpyrazole. For example, treating 1,3-disubstituted 5-chloro-1H-pyrazoles with an excess of DMF and POCl₃ at elevated temperatures (e.g., 120°C) can produce the corresponding 5-chloro-1H-pyrazole-4-carbaldehydes in good yields.

A combined experimental and computational study has shed light on the mechanism of a DMF-catalyzed chlorination and formylation of pyrazol-3-ols with thionyl chloride (SOCl₂), which proceeds with high regioselectivity for the 4-position. researchgate.net This one-pot synthesis provides direct access to 4-chloropyrazoles, which are valuable intermediates. researchgate.net

Nucleophilic Substitution and Coupling Reactions on Halogenated Pyrazoles

Halogenated pyrazoles, particularly those with a chlorine atom at the C4 position like this compound, are versatile building blocks for further functionalization. The halogen atom serves as a handle for a variety of nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents onto the pyrazole core.

Nucleophilic Aromatic Substitution (SNAr):

While direct nucleophilic substitution on an unactivated chloropyrazole can be challenging, the pyrazole ring's electron-deficient nature, especially when substituted with electron-withdrawing groups, can facilitate SNAr reactions. In related heterocyclic systems like chloropyridines, the ring nitrogen atom activates the ring towards nucleophilic attack. researchgate.net Similarly, for pyrazoles, the presence of the two nitrogen atoms influences the electron density of the ring, and strategic placement of other substituents can make the C4-chloro position susceptible to displacement by strong nucleophiles. For example, the reaction of 4-bromo-nitropyrazolecarboxylic acids with arylamines in the presence of copper salts leads to the formation of 4-arylamino substituted products. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation on halogenated pyrazoles.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling a halide with a boronic acid or ester. An efficient Suzuki-Miyaura cross-coupling of halogenated aminopyrazoles with a range of aryl, heteroaryl, and styryl boronic acids has been developed. rsc.orgimpactfactor.org Notably, this study found that chloro and bromo pyrazole derivatives were often superior to their iodo counterparts, as they showed a reduced tendency for a dehalogenation side reaction. rsc.orgimpactfactor.org The choice of catalyst, ligand, and base is crucial for the success of the coupling reaction. semanticscholar.orgrsc.org

Buchwald-Hartwig Amination: This reaction provides a robust method for the synthesis of C-N bonds by coupling an aryl halide with an amine. thieme-connect.commdpi.commdpi.com It is particularly useful for introducing primary and secondary amines at the C4 position of the pyrazole ring, a transformation that can be difficult to achieve through classical methods. degres.eudokumen.pub The reaction typically employs a palladium catalyst with a bulky phosphine (B1218219) ligand and a base. dokumen.pub Studies have demonstrated the successful C4-amination of 4-halo-1H-pyrazoles with various alkyl amines using either palladium or copper catalysts. degres.eu

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, forming a C-C triple bond. researchgate.nettandfonline.commdpi.com It has been successfully applied to dihalopyrazole derivatives. For instance, 1,3-disubstituted-5-chloro-4-iodopyrazoles can be selectively coupled with phenylacetylene (B144264) at the C4 position under typical Sonogashira conditions [PdCl₂(PPh₃)₂, CuI, Et₃N]. researchgate.net The resulting alkynyl pyrazoles are valuable intermediates for synthesizing fused heterocyclic systems, such as thieno[2,3-c]pyrazoles. researchgate.net

Below is a table summarizing various coupling reactions on halogenated pyrazoles:

| Coupling Reaction | Halogenated Pyrazole Substrate | Coupling Partner | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Chloro/Bromo/Iodo-aminopyrazoles | Aryl/Heteroaryl boronic acids | Palladium catalyst, base | 4-Aryl/Heteroaryl-aminopyrazoles | rsc.orgimpactfactor.org |

| Buchwald-Hartwig | 4-Halo-1H-pyrazoles | Alkyl/Aryl amines | Pd(dba)₂ or CuI, ligand, base | 4-Amino-1H-pyrazoles | degres.eu |

| Sonogashira | 5-Chloro-4-iodopyrazoles | Terminal alkynes | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-5-chloropyrazoles | researchgate.net |

Metal-Free Insertion and Bis-Heterocyclic Scaffold Construction

In the pursuit of more sustainable and cost-effective synthetic methodologies, there has been a growing interest in metal-free reactions for the synthesis and functionalization of pyrazoles. These approaches avoid the use of potentially toxic and expensive transition metal catalysts.

Metal-Free Pyrazole Synthesis and Functionalization:

Several metal-free strategies have been developed for the construction of the pyrazole ring itself. One notable method is the catalyst-free 1,3-dipolar cycloaddition of diazo compounds to alkynes, which proceeds simply by heating and, in some cases, under solvent-free conditions to afford pyrazoles in high yields. researchgate.netrsc.org Additionally, temperature-controlled divergent synthesis of pyrazoles and N-tosyl-pyrazoles has been achieved via electrophilic cyclization without the need for transition-metal catalysts or oxidants. rsc.org

For the functionalization of pre-existing pyrazole rings, iodine-mediated reactions have emerged as a powerful tool. A green and efficient iodine-catalyzed cross-dehydrogenative C-S coupling (CDC) method has been developed for the synthesis of C4-sulfenylated pyrazoles from pyrazoles and thiols. tandfonline.com This metal-free approach provides a direct route to introduce sulfur-containing moieties onto the pyrazole core. tandfonline.com

Construction of Bis-Heterocyclic Scaffolds:

The synthesis of molecules containing two or more heterocyclic units, such as bis-pyrazoles, is of significant interest due to their potential biological activities. mdpi.com Metal-free methods are also being explored for the construction of these complex scaffolds.

The synthesis of bis(pyrazolyl)methanes, for example, can be achieved through one-pot pseudo-multicomponent reactions of pyrazolone (B3327878) derivatives and aldehydes. mdpi.comnih.gov Furthermore, a selective method for the synthesis of bis-heterocycles via mono- and di-selenylation of pyrazoles has been developed using selenium dioxide (SeO₂) as an efficient selenylating reagent under metal-free conditions. chowgules.ac.inresearchgate.net This reaction allows for the controlled insertion of selenium to link two pyrazole units. chowgules.ac.inresearchgate.net

Advanced Synthetic Techniques

To improve the efficiency, sustainability, and speed of pyrazole synthesis, advanced techniques such as microwave-assisted synthesis and solvent-free reactions are increasingly being employed.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. rsc.org The application of microwave technology to pyrazole synthesis has been particularly successful.

Microwave-assisted Vilsmeier-Haack formylation has been shown to be highly efficient. semanticscholar.orgresearchgate.net While conventional heating for the cyclocondensation of hydrazones to form 4-formylpyrazoles can take several hours, the same reaction under microwave irradiation can be completed in a matter of seconds to minutes with improved yields. This rapid and efficient heating is advantageous for high-throughput synthesis and library generation. semanticscholar.org

The synthesis of various pyrazole derivatives, including fused systems like pyrano[2,3-c]pyrazoles, has been significantly accelerated using microwave-assisted one-pot multicomponent reactions. nanobioletters.com These protocols offer a green and rapid route to complex heterocyclic structures. nanobioletters.com

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Key Advantage | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack Formylation | 3-5 hours | 45-120 seconds | Drastic reduction in reaction time, improved yield | |

| Cyclocondensation of Hydrazones | 1-7 hours | 5-15 minutes | Energy-efficient, faster reaction | degres.eu |

| Synthesis of 4H-Pyrano[2,3-c]pyrazoles | Several hours | Minutes | Rapid, high yield, green methodology | nanobioletters.com |

Solvent-Free Reaction Conditions

Solvent-free reactions, often referred to as solid-state reactions or neat reactions, are a cornerstone of green chemistry. They minimize waste, reduce environmental pollution, and can lead to improved reaction rates and selectivity. Several solvent-free methods have been successfully applied to the synthesis of pyrazoles.

Mechanochemistry (Grinding/Ball Milling):

Mechanochemical methods, such as grinding reactants together in a mortar and pestle (grindstone chemistry) or using a ball mill, provide the necessary energy to initiate and sustain a chemical reaction without the need for a solvent. impactfactor.orgmdpi.comchowgules.ac.in This technique has been used for the synthesis of pyrazolines from chalcones and hydrazine hydrate. impactfactor.org The reaction is initiated by the friction and mechanical forces generated during grinding, which can lead to local heating. impactfactor.org This approach is simple, cost-effective, and environmentally benign. nih.gov

Catalyst- and Solvent-Free Thermal Reactions:

In some cases, pyrazole synthesis can be achieved by simply heating the reactants together without any solvent or catalyst. For example, the 1,3-dipolar cycloaddition of α-diazocarbonyl compounds to alkynes proceeds cleanly under solvent-free conditions upon heating to afford pyrazoles in high yields, often without the need for further purification. rsc.org

These solvent-free approaches align with the principles of green chemistry by reducing the environmental impact of chemical synthesis. tandfonline.comtandfonline.com

Synthetic Challenges and Future Directions in this compound Preparation

While significant progress has been made in the synthesis of pyrazole derivatives, the preparation of specifically substituted compounds like this compound still presents challenges and offers avenues for future research.

Synthetic Challenges:

Introduction of the 1-(2-fluoroethyl) group: The direct and efficient introduction of the 2-fluoroethyl group onto the N1 position of the pyrazole ring can be challenging. While methods exist for the synthesis of N-aryl pyrazoles, including those with fluorine substituents on the aryl ring, the synthesis of N-fluoroalkyl pyrazoles may require specific precursors and reaction conditions that are not always readily accessible. mdpi.com

Future Directions:

Development of Novel Catalytic Systems: The exploration of new, more active, and selective catalysts for both pyrazole ring formation and post-synthetic functionalization will continue to be a major research area. This includes the development of more sustainable catalysts based on earth-abundant metals and metal-free catalytic systems. mdpi.com

Flow Chemistry: The application of continuous flow chemistry to pyrazole synthesis offers advantages in terms of scalability, safety (especially when handling hazardous intermediates), and process control. nih.gov This technology could enable the more efficient and safer production of this compound and its analogues. nih.gov

C-H Functionalization: Direct C-H functionalization of the pyrazole core represents a highly atom-economical approach to introduce new substituents, avoiding the need for pre-halogenated starting materials. Further development of regioselective C-H activation methods will be a significant advancement in pyrazole chemistry.

Expanded Substrate Scope and Functional Group Tolerance: Future research will likely focus on expanding the scope of existing synthetic methods to tolerate a wider range of functional groups, allowing for the synthesis of more diverse and complex pyrazole derivatives for applications in medicinal chemistry and materials science. mdpi.comnih.gov

Reaction Mechanisms and Chemical Transformations of 4 Chloro 1 2 Fluoroethyl 1h Pyrazole

Mechanistic Insights into Pyrazole (B372694) Ring Formation

The synthesis of the pyrazole ring system is a cornerstone of heterocyclic chemistry, with several established mechanistic pathways. The most common and versatile method for constructing the pyrazole core is the condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine (B178648) derivative. numberanalytics.combeilstein-journals.org

For a 1-substituted pyrazole such as 4-chloro-1-(2-fluoroethyl)-1H-pyrazole, the synthesis would typically involve (2-fluoroethyl)hydrazine (B13297834) as the binucleophilic component. The general mechanism, often referred to as the Knorr pyrazole synthesis, proceeds as follows: rrbdavc.org

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine derivative onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This forms a hemiaminal intermediate.

Dehydration and Imine Formation: The hemiaminal readily dehydrates to form a hydrazone intermediate.

Intramolecular Cyclization: The remaining terminal nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the second carbonyl carbon. This key step leads to the formation of a five-membered heterocyclic ring, a pyrazoline intermediate.

Final Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of a double bond within the ring and resulting in the stable, aromatic pyrazole nucleus. mdpi.com

The reaction between hydrazine and β-aminoenones is also a known route, which proceeds via 5-hydroxypyrazoline intermediates that can be isolated in some cases. researchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the structural and kinetic aspects of pyrazole ring formation, considering various possible mechanisms, including those initiated by nucleophilic attack on different carbon atoms of the substrate. researchgate.net

| Step | Description | Intermediate |

| 1 | Nucleophilic attack of hydrazine | Hemiaminal |

| 2 | Dehydration | Hydrazone |

| 3 | Intramolecular cyclization | 5-Hydroxypyrazoline |

| 4 | Dehydration and Aromatization | Pyrazole |

A summary of the general steps in Knorr pyrazole synthesis.

Alternative methods, such as 1,3-dipolar cycloaddition reactions between nitrile imines and alkynes, also provide a powerful route to pyrazole derivatives, offering different regiochemical outcomes. researchgate.netnih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Nucleus

The aromatic nature of the pyrazole ring allows it to undergo substitution reactions, although its reactivity is significantly influenced by the two nitrogen atoms and the substituents present. rrbdavc.org

Electrophilic Substitution: The pyrazole ring is considered an electron-rich heterocyclic system. nih.gov Due to the electronic effects of the two adjacent nitrogen atoms, electrophilic aromatic substitution occurs preferentially at the C4 position, which is the most nucleophilic carbon on the ring. rrbdavc.orgnih.govresearchgate.netencyclopedia.pub The C3 and C5 positions are deactivated towards electrophiles due to their proximity to the electronegative nitrogen atoms. researchgate.net An electrophilic attack at C3 or C5 would generate a highly unstable, positively charged azomethine intermediate, making the activation energy for this pathway significantly higher than for an attack at C4. rrbdavc.org Common electrophilic substitution reactions include:

Halogenation: (See section 3.3)

Nitration: Using a mixture of nitric acid and sulfuric acid (HNO₃ + H₂SO₄) introduces a nitro group (NO₂⁺) at the C4 position. scribd.com

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) installs a sulfonic acid group (SO₃) at the C4 position. scribd.com

Vilsmeier-Haack Formylation: Using phosphorus oxychloride and dimethylformamide (POCl₃ + DMF) results in formylation at C4. scribd.com

For this compound, the C4 position is already occupied, which would direct any further electrophilic substitution to either the C3 or C5 positions, though this would require more forcing conditions.

Nucleophilic Substitution: Nucleophilic attack is generally directed towards the C3 and C5 positions of the pyrazole ring, which are rendered electrophilic by the adjacent nitrogen atoms. nih.govresearchgate.net However, direct nucleophilic substitution on an unsubstituted pyrazole ring is difficult due to its electron-rich character. In this compound, the chlorine atom at the C4 position can potentially be replaced via nucleophilic aromatic substitution, although this is less common than substitution at C3 or C5 when a good leaving group is present at those positions. The success of such a reaction would depend on the nature of the nucleophile and the reaction conditions.

| Position | Reactivity towards Electrophiles | Reactivity towards Nucleophiles |

| C3 | Deactivated | Activated |

| C4 | Activated (most nucleophilic) | Generally unreactive (unless substituted with a leaving group) |

| C5 | Deactivated | Activated |

General reactivity of the pyrazole ring carbons.

Investigating the Reactivity of the Fluoroethyl Moiety

The C-F bond is exceptionally strong, rendering the fluoroethyl group itself relatively inert to many chemical transformations. However, its presence can influence reactions at other parts of the molecule. The primary reactivity associated with the 2-fluoroethyl side chain involves nucleophilic substitution where the fluorine atom is displaced, or elimination reactions.

Nucleophilic Substitution: While the C-F bond is strong, nucleophilic substitution can occur under certain conditions, particularly if the substrate is activated. For instance, in radiochemistry, 2-[¹⁸F]fluoroethyl tosylate is widely used as an alkylating agent where the tosylate is displaced by a nucleophile. nih.gov Conversely, the fluorine atom in the 2-fluoroethyl group can act as a leaving group in the presence of a strong nucleophile, though this is a difficult reaction. Ring-opening reactions of aziridines with fluoride (B91410) ions are a known method to introduce this moiety. researchgate.net

Elimination Reactions: In the presence of a strong base, an E2 elimination reaction can occur, leading to the formation of a vinyl group and fluoride ion. This pathway can lead to the formation of volatile side-products during synthesis. nih.gov

Studies on N-(2-bromotetrafluoroethyl) derivatives of nitrogen heterocycles show that the polyfluorinated ethyl chain can react with various sulfur-containing nucleophiles to form sulfides and sulfones, demonstrating the potential for substitution reactions on such side chains. researchgate.net

Computational Elucidation of Reaction Pathways

Computational chemistry has emerged as an indispensable tool for understanding the structural properties, reactivity, and reaction mechanisms of pyrazole derivatives. eurasianjournals.com Methods like Density Functional Theory (DFT) and other quantum mechanical calculations provide deep insights into the electronic structure and energetics of reactants, intermediates, transition states, and products. nih.gov

For the reactions involving this compound, computational studies can elucidate several key aspects:

Pyrazole Ring Formation: DFT calculations can be used to map the potential energy surface of the condensation reaction between (2-fluoroethyl)hydrazine and a suitable 1,3-dicarbonyl precursor. This allows for the comparison of different mechanistic pathways, determination of activation barriers for each step, and prediction of the most favorable reaction route and regioselectivity. researchgate.netresearchgate.net

Electrophilic Substitution: Computational models can predict the regioselectivity of electrophilic attacks on the pyrazole ring. By calculating electron density, frontier molecular orbitals (HOMO/LUMO), and the stability of the corresponding sigma complex intermediates, these studies can quantitatively confirm why the C4 position is the most reactive site for electrophilic substitution. nih.gov

Reactivity and Tautomerism: Molecular modeling can predict the preferred tautomeric form of pyrazole derivatives and how substituents influence this equilibrium. numberanalytics.com Molecular dynamics simulations can explore the dynamic behavior and conformational space of the molecule, which is crucial for understanding its interactions in different environments. eurasianjournals.com DFT studies have also been used to suggest that ionic processes are likely involved in transformations such as NCS-mediated thiocyanation of pyrazolones. researchgate.net

These computational approaches are vital for optimizing reaction conditions, predicting the outcomes of unknown reactions, and designing novel synthetic routes with improved efficiency and selectivity. nih.gov

Spectroscopic Analysis and Structural Elucidation of 4 Chloro 1 2 Fluoroethyl 1h Pyrazole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For pyrazole (B372694) derivatives, ¹H and ¹³C NMR provide critical information about the substitution pattern and electronic environment of the ring.

In the case of 4-chloro-1H-pyrazole, the parent compound for the N-substituted analogue, the ¹H NMR spectrum in CD₂Cl₂ shows a characteristic signal for the H³,⁵ protons. mdpi.com Upon substitution at the N1 position with a 2-fluoroethyl group to form 4-chloro-1-(2-fluoroethyl)-1H-pyrazole, distinct changes in the NMR spectrum are expected. The symmetry of the H³/H⁵ protons is broken, leading to two separate signals in the aromatic region. Furthermore, the spectrum would exhibit signals corresponding to the methylene (B1212753) protons of the fluoroethyl group (-CH₂-CH₂-F). These would likely appear as two triplets, or more complex multiplets, due to coupling with each other and with the fluorine atom (²JHF and ³JHF).

2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be instrumental in unambiguously assigning the proton and carbon signals, confirming the connectivity between the fluoroethyl side chain and the pyrazole ring. semanticscholar.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | 7.5 - 7.8 | s | - |

| H-5 | 7.6 - 7.9 | s | - |

| N-CH₂ | 4.3 - 4.6 | dt | ³JHH, ³JHF |

| F-CH₂ | 4.7 - 5.0 | dt | ³JHH, ²JHF |

Note: Predicted values are based on data from analogous structures and general principles of NMR spectroscopy.

Applications in Conformational Analysis and Fluorine Gauche Effects

The presence of a flexible 2-fluoroethyl group introduces conformational complexity. The rotational preference around the C-C and N-C bonds is significantly influenced by the fluorine gauche effect, an atypical phenomenon where a gauche conformation is more stable than the anti conformation. wikipedia.org This effect is primarily explained by hyperconjugation, where electron density is donated from a C−H σ bonding orbital to an adjacent C−F σ* antibonding orbital. wikipedia.org This interaction is maximized in a gauche arrangement.

For this compound, the gauche effect would favor a conformation where the fluorine atom is gauche relative to the pyrazole ring along the C-C bond axis. This conformational preference can be investigated using NMR by analyzing vicinal coupling constants (³JHH and ³JHF) and through Nuclear Overhauser Effect (NOE) experiments. rsc.org Computational studies and detailed analysis of coupling constants can help determine the relative populations of different conformers in solution. rsc.orgcopernicus.org The electrostatic component of the gauche effect, involving interactions between the partially negative fluorine and other parts of the molecule, also plays a crucial role in stabilizing specific conformations. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is an essential tool for confirming the molecular weight of a compound and assessing its purity. For this compound (C₅H₆ClFN₂), the expected exact mass would be calculated, and the mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

The fragmentation pattern in electron ionization (EI) mass spectrometry would provide further structural confirmation. Common fragmentation pathways for related N-alkylated pyrazoles and chloro-ethyl compounds include:

Loss of the side chain: Cleavage of the N-C bond to lose the fluoroethyl group.

Alpha-cleavage: Fragmentation of the side chain itself.

Ring fragmentation: Cleavage of the pyrazole ring structure.

Loss of halogen atoms: Expulsion of chlorine or fluorine radicals.

The mass spectra of related compounds often show predominant signals for the molecular ion [M]⁺ and sometimes an adduct ion like [M+Na]⁺. connectjournals.com The fragmentation of similar chloroethyl structures often involves the loss of HCl or cleavage of the ether or thioether linkage, providing a model for predicting the breakdown of the fluoroethyl group. dtic.mil

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity |

|---|---|

| 148/150 | [M]⁺ (Molecular Ion) |

| 101/103 | [M - CH₂F]⁺ |

| 69 | [C₅H₆FN₂]⁺ (loss of Cl) |

| 47 | [CH₂CH₂F]⁺ |

Note: m/z values correspond to the most abundant isotope. The presence of chlorine will result in M+2 peaks.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for the pyrazole ring and the fluoroethyl side chain.

For the pyrazole core, characteristic bands include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3100 cm⁻¹. mdpi.com

C=N and C=C stretching: Ring stretching vibrations for the pyrazole heterocycle are expected in the 1300-1600 cm⁻¹ region. mdpi.comconnectjournals.com

The fluoroethyl group would introduce additional prominent bands:

C-H stretching: Aliphatic C-H stretching from the two CH₂ groups would be observed in the 2850-3000 cm⁻¹ range. connectjournals.com

C-F stretching: A strong and characteristic absorption band for the C-F bond is expected in the 1000-1100 cm⁻¹ region.

C-Cl stretching: The C-Cl bond on the pyrazole ring would show a stretching vibration in the fingerprint region, typically around 600-800 cm⁻¹.

The absence of a broad N-H stretching band (typically around 3100-3500 cm⁻¹) would confirm the N1-substitution of the pyrazole ring. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, its solid-state structure can be inferred by examining its analogues, such as 4-chloro-1H-pyrazole and 4-fluoro-1H-pyrazole. iucr.orgresearchgate.netnih.gov

These analogues reveal that the pyrazole ring is planar. nih.gov The introduction of the 2-fluoroethyl group at the N1 position would lead to a specific orientation of this side chain relative to the ring in the crystal lattice, likely influenced by the fluorine gauche effect and crystal packing forces.

Analysis of Hydrogen Bonding and Supramolecular Assemblies

The supramolecular structure of pyrazole derivatives is heavily influenced by hydrogen bonding. In N-unsubstituted pyrazoles like 4-chloro-1H-pyrazole and 4-fluoro-1H-pyrazole, strong intermolecular N-H···N hydrogen bonds dictate the crystal packing, leading to the formation of assemblies such as trimers or one-dimensional chains (catemers). nih.govnih.gov

As this compound is N-substituted, it lacks the N-H proton donor and cannot form these strong hydrogen bonds. Consequently, its supramolecular assembly would be governed by weaker intermolecular interactions, such as:

Weak C-H···N hydrogen bonds.

C-H···F interactions.

Halogen bonding involving the chlorine atom.

These weaker forces would result in a different, likely less robust, crystal packing motif compared to its N-H analogues. csic.es

Proton and Atomic Disorder Phenomena

Disorder is a common phenomenon in crystallography. In the crystal structure of 4-chloro-1H-pyrazole, the N-H proton is disordered over two nitrogen positions, reflecting the tautomeric nature of the molecule. iucr.orgnih.gov This proton disorder is often coupled with positional disorder of the ring's carbon and nitrogen atoms, making the "pyrrole-like" and "pyridine-like" sides of the ring indistinguishable. nih.gov

This type of proton and associated atomic disorder would be absent in this compound because the substitution at the N1 position quenches the tautomerism. However, the flexible 2-fluoroethyl side chain could exhibit conformational disorder in the solid state, where the chain occupies multiple positions within the crystal lattice. This would be manifested in the crystallographic model as atoms with partial occupancies.

In Process Control (IPC) and Advanced Analytical Methods for Reaction Monitoring

In the synthesis of active pharmaceutical ingredients (APIs) such as this compound, rigorous In-Process Control (IPC) is essential for ensuring reaction completion, minimizing impurity formation, and guaranteeing the consistency and quality of the final product. amazonaws.com The implementation of Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). researchgate.net This approach facilitates a deeper understanding and control of the chemical process in real-time.

The synthesis of this compound, which likely involves the N-alkylation of a 4-chloropyrazole precursor with a fluoroethylating agent, can be monitored effectively using a suite of advanced analytical methods. researchgate.net These techniques allow for the real-time tracking of reactant consumption, intermediate formation, product yield, and impurity profiles.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for quantitative IPC assays in pharmaceutical production. amazonaws.com For the synthesis of this compound, a reversed-phase HPLC method would be developed to separate the starting materials (e.g., 4-chloro-1H-pyrazole), the alkylating agent, the product, and any potential side-products or degradation products.

During the reaction, samples are periodically withdrawn, quenched, and analyzed. The progress is monitored by observing the decrease in the peak area of the reactants and the corresponding increase in the peak area of the product. The reaction is typically considered complete when the concentration of the limiting reactant falls below a predetermined threshold (e.g., <1% of its initial value). amazonaws.com

Table 1: Illustrative HPLC Monitoring of the N-Alkylation Reaction for Synthesis of this compound

| Reaction Time (hours) | 4-chloro-1H-pyrazole (Reactant) Relative Area % | This compound (Product) Relative Area % | Unidentified Impurity A Relative Area % |

| 0 | 99.5 | 0.0 | 0.5 |

| 1 | 75.2 | 24.1 | 0.7 |

| 2 | 48.9 | 50.2 | 0.9 |

| 3 | 22.5 | 76.4 | 1.1 |

| 4 | 5.1 | 93.6 | 1.3 |

| 5 | <1.0 | 98.5 | 1.5 |

| 6 (Completion) | <0.5 | 98.9 | 1.6 |

Note: This table is for illustrative purposes only and represents typical data obtained during reaction monitoring.

In-Situ Spectroscopic Methods

Spectroscopy-based PAT tools, such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for continuous, real-time analysis without the need for sample extraction. americanpharmaceuticalreview.com

FTIR Spectroscopy : An in-situ FTIR probe immersed in the reaction vessel can monitor the process in real-time. The synthesis could be tracked by observing the disappearance of the N-H stretch of the pyrazole ring (typically around 3100-3200 cm⁻¹) and the appearance of new bands corresponding to the fluoroethyl group of the product. This provides immediate insight into reaction kinetics and mechanism. americanpharmaceuticalreview.com

NMR Spectroscopy : Flow NMR spectroscopy is a powerful, non-invasive technique for real-time reaction monitoring. rsc.org It provides detailed structural information, allowing for the unambiguous identification and quantification of reactants, intermediates, and products directly in the reaction mixture. mpg.dest-andrews.ac.uk For instance, in the synthesis of this compound, ¹H NMR could be used to monitor the disappearance of the broad N-H proton signal of the starting material and the emergence of characteristic signals for the -CH₂-CH₂-F group in the product. Similarly, ¹⁹F NMR offers a highly sensitive method to track the incorporation of the fluorine atom into the product molecule.

Table 2: Key NMR Signal Monitoring for the Synthesis of this compound (Illustrative)

| Compound | Key Nucleus | Monitored Chemical Shift (δ, ppm) | Observation During Reaction |

| 4-chloro-1H-pyrazole | ¹H | ~13.0 (broad s, 1H) | Signal intensity decreases |

| 1-(2-fluoroethyl) halide (Reactant) | ¹H | Triplet, ~3.8 (for -CH₂-X) | Signal intensity decreases |

| This compound | ¹H | Doublet of triplets, ~4.8 (-CH₂-F) | Signal intensity increases |

| This compound | ¹⁹F | Triplet, ~ -220 | Signal intensity increases |

Note: Chemical shifts are illustrative and can vary based on solvent and other conditions. This table demonstrates the principle of using NMR for reaction monitoring.

By combining these advanced analytical methods, a comprehensive control strategy is established. This ensures that the synthesis of this compound is performed in a controlled, reproducible, and efficient manner, consistently yielding a product that meets all predefined quality specifications.

Computational Chemistry and Molecular Modeling of 4 Chloro 1 2 Fluoroethyl 1h Pyrazole

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, such as atoms and molecules. It is a common approach for calculating properties like molecular energies, orbital energies, and charge distributions, which are fundamental to understanding a molecule's stability and reactivity. nih.gov

Studies on the related compound 4-chloro-1H-pyrazole have utilized DFT calculations with the B3LYP functional and specific basis sets (e.g., B3LYP++G(d,p)) to analyze its optimized structure, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO). ufrj.brresearchgate.net Such analyses provide a theoretical framework for understanding the molecule's behavior in chemical reactions and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is associated with the capacity to donate an electron, while the LUMO's energy relates to the ability to accept an electron. wuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. schrodinger.comresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a molecule is more reactive and less stable. researchgate.net This energy gap can be calculated using DFT and helps predict how the molecule will interact with other species. For the structural analog 4-chloro-1H-pyrazole, DFT calculations have been performed to determine these values, providing insight into its electronic properties. researchgate.net

Table 1: Frontier Orbital Energies for the Analogous Compound 4-chloro-1H-pyrazole Note: The following data is for 4-chloro-1H-pyrazole, a related structure, and is presented to illustrate the output of DFT analysis.

| Parameter | Energy (eV) |

| HOMO Energy | -7.58 |

| LUMO Energy | -0.63 |

| Energy Gap (ΔE) | 6.95 |

This interactive table is based on data for a structurally related compound and serves as an example of typical DFT results.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is calculated from the total electron density and is invaluable for predicting how a molecule will interact with other charged species. ufrj.br The MEP map uses a color spectrum to indicate different potential values: red typically signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green represents areas that are relatively neutral.

For the parent compound 4-chloro-1H-pyrazole, MEP analysis has been used to identify these reactive sites. researchgate.net Such analysis for 4-chloro-1-(2-fluoroethyl)-1H-pyrazole would similarly reveal how the chloro, fluoro, and pyrazole (B372694) nitrogen atoms influence the electrostatic landscape, highlighting the regions most likely to engage in hydrogen bonding or other non-covalent interactions, which are crucial for ligand-receptor binding. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov This technique allows researchers to explore the conformational landscape of a molecule, revealing its stable and transient shapes and how it behaves in a dynamic environment, such as in solution or when interacting with a biological macromolecule.

For a flexible molecule like this compound, which has a rotatable ethyl side chain, MD simulations can provide critical insights into its preferred conformations. Understanding the dynamic behavior and conformational flexibility is essential, as these factors can significantly influence a molecule's ability to bind to a specific target protein. nih.gov While specific MD studies on this compound are not documented in the available literature, this methodology is widely applied to other pyrazole-containing drug candidates to assess their stability within a protein's binding pocket and to understand the key interactions that stabilize the complex over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. semanticscholar.org In a QSAR study, various molecular descriptors (e.g., electronic, steric, hydrophobic properties) are calculated for a set of molecules with known activities. Statistical methods are then used to build a model that predicts the activity of new, untested compounds. nih.govresearchgate.net

For pyrazole derivatives, QSAR models have been developed to predict their activity as inhibitors of specific enzymes, such as epidermal growth factor receptor (EGFR) kinase. nih.govresearchgate.net Descriptors used in such models often include electronic parameters like the HOMO-LUMO energies and dipole moment, which can be derived from DFT calculations. semanticscholar.org A QSAR model for a series of compounds including this compound could help in designing new analogs with potentially improved potency by identifying the key structural features that correlate with higher biological activity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. medicalresearchjournal.org It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity. The simulation predicts the binding mode and calculates a score, often representing the binding affinity, which suggests the strength of the interaction. researchgate.net

A primary output of molecular docking is the prediction of binding energy (or a docking score), which estimates the free energy of binding. A more negative value typically indicates a more favorable and stable interaction. Furthermore, docking analysis identifies the specific amino acid residues within the protein's active site that interact with the ligand. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic contacts.

While specific docking studies for this compound are not found in the reviewed literature, research on other pyrazole-sulfonamide derivatives as carbonic anhydrase inhibitors demonstrates this process. nih.gov In such studies, docking reveals interactions with key residues like Phe131 and Val135 and a crucial interaction with the Zn²⁺ ion in the active site. nih.gov A hypothetical docking study of this compound would provide similar data, as illustrated in the conceptual table below.

Table 2: Illustrative Data from a Hypothetical Molecular Docking Simulation Note: This table is a conceptual example of the data that would be generated from a molecular docking study and does not represent real experimental results for this compound.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| Example Kinase A | -8.5 | Thr80, Leu120, Val135 | Hydrogen Bond, Hydrophobic |

| Example Hydrolase B | -7.2 | His45, Phe91, Asp100 | Electrostatic, Hydrophobic |

This interactive table provides a conceptual framework for understanding the outputs of molecular docking simulations.

Elucidation of Molecular Recognition Mechanisms

Computational chemistry and molecular modeling serve as powerful tools in understanding the non-covalent interactions that govern the molecular recognition of this compound with biological targets or other molecules. Techniques such as Density Functional Theory (DFT) and molecular docking are employed to predict binding affinities and modes. These studies are crucial for structure-based drug design, allowing for the rational optimization of pyrazole derivatives as potential therapeutic agents.

The molecular recognition of pyrazole derivatives is often dictated by a combination of hydrogen bonding, halogen bonding, and hydrophobic interactions. In the case of this compound, the pyrazole ring itself can act as both a hydrogen bond donor (N-H, if present) and acceptor (N2). The chlorine atom at the C4 position is capable of forming halogen bonds, which are increasingly recognized as significant interactions in molecular recognition. The 2-fluoroethyl group at the N1 position can participate in hydrophobic interactions and potentially weak hydrogen bonds involving the fluorine atom.

Molecular docking simulations can be utilized to predict the binding orientation of this compound within the active site of a target protein. For instance, studies on similar pyrazole derivatives have shown their potential to inhibit enzymes like cyclooxygenases (COX) or various kinases through specific interactions with key amino acid residues. The predicted binding energy and the pattern of intermolecular contacts provide insights into the stability of the ligand-protein complex.

Table 1: Predicted Intermolecular Interactions of this compound with a Hypothetical Kinase Active Site

| Interacting Residue (Hypothetical) | Interaction Type | Distance (Å) |

| LYS 88 | Hydrogen Bond (N2 of pyrazole) | 2.9 |

| GLU 105 | Halogen Bond (Cl at C4) | 3.1 |

| LEU 150 | Hydrophobic (Fluoroethyl group) | 3.8 |

| VAL 75 | Hydrophobic (Pyrazole ring) | 4.2 |

This data is illustrative and based on typical interactions observed for pyrazole-based inhibitors.

Photophysical Property Predictions and Charge Transfer Analysis

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the photophysical properties of molecules like this compound. These calculations can forecast electronic absorption and emission spectra, providing insights into the molecule's behavior upon interaction with light.

The electronic properties of pyrazole derivatives are influenced by the nature and position of their substituents. The introduction of a chloro group at the C4 position and a 2-fluoroethyl group at the N1 position can modulate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that correlates with the chemical reactivity and the electronic transition properties of the molecule. A smaller energy gap generally implies higher reactivity and a red-shift in the absorption spectrum.

Charge transfer analysis, often performed using Natural Bond Orbital (NBO) calculations, helps in understanding the intramolecular charge distribution and the nature of electronic transitions. For this compound, electronic transitions are typically of the π → π* type, localized on the pyrazole ring. The substituents can influence the charge distribution in the ground and excited states, which in turn affects the photophysical properties.

Table 2: Calculated Photophysical and Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Maximum Absorption Wavelength (λmax) | 250 nm |

| Oscillator Strength (f) | 0.15 |

| Dipole Moment | 2.5 D |

These values are theoretical predictions based on DFT calculations for similar pyrazole structures and are for illustrative purposes.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the region around the N2 atom of the pyrazole ring is expected to be the most electronegative, while the areas around the hydrogen atoms are electropositive. This information is valuable for predicting intermolecular interaction sites and reactivity.

Structure Activity Relationship Sar Studies of 4 Chloro 1 2 Fluoroethyl 1h Pyrazole and Its Derivatives

Impact of Chloro Substitution at C4 on Biological Activity and Molecular Recognition

The substitution of a chlorine atom at the C4 position of the pyrazole (B372694) ring has a profound effect on the molecule's electronic properties, lipophilicity, and ability to interact with biological targets. Halogenation at this position is a common strategy in drug design to modulate the activity of pyrazole-based compounds. google.com

The C4 position of the pyrazole ring is electron-rich, making it susceptible to electrophilic substitution. researchgate.net The introduction of an electron-withdrawing group like chlorine at this position can significantly alter the electron density of the ring system, thereby influencing its interaction with target proteins. For instance, in the context of kinase inhibitors, the pyrazole scaffold often acts as a hinge-binder, and modifications at the C4 position can affect the orientation and binding affinity of the inhibitor within the ATP-binding pocket. nih.gov

The chloro group at C4 can participate in various non-covalent interactions, including hydrophobic interactions and halogen bonding. Halogen bonds are non-covalent interactions between a halogen atom (Lewis acid) and a Lewis base (e.g., a carbonyl oxygen or an aromatic ring). These interactions can be highly directional and contribute significantly to the binding affinity and selectivity of a ligand for its target. The presence of a C4-chloro substituent can thus provide an additional anchor point for the molecule within the binding site of a protein.

Furthermore, the introduction of a chloro group at C4 increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic properties. However, this increased lipophilicity must be carefully balanced to avoid issues with solubility and off-target effects.

| Compound | Substitution at C4 | Observed Effect | Potential Molecular Interaction |

|---|---|---|---|

| Pyrazole | -H | Baseline activity | Standard aromatic interactions |

| 4-chloropyrazole | -Cl | Enhanced biological activity in certain assays | Hydrophobic interactions, Halogen bonding |

| 4-fluoropyrazole | -F | Often higher activity than chloro-analog due to favorable electronic properties | Enhanced electrostatic interactions, potential for weak hydrogen bonding |

| 4-bromopyrazole | -Br | Activity varies, can be more or less potent than chloro-analog | Stronger halogen bonding potential than chlorine |

Role of the Fluoroethyl Moiety at N1 in Modulating Molecular Interactions and Pharmacokinetics

The alkyl chain of the fluoroethyl group can engage in van der Waals interactions and hydrophobic interactions within the binding pocket of a target protein. The length and flexibility of this chain can influence the compound's ability to adopt an optimal conformation for binding. The regioselectivity of N-alkylation is a critical aspect, as different isomers can exhibit distinct biological activities. dntb.gov.ua

The introduction of a fluorine atom into the ethyl group has significant metabolic implications. Fluorine is a bioisostere of hydrogen but has a much higher electronegativity. This can alter the local electronic environment and influence the molecule's interaction with metabolic enzymes, particularly cytochrome P450s. researchgate.net The strong carbon-fluorine bond is resistant to metabolic cleavage, which can lead to increased metabolic stability and a longer half-life of the compound in the body. This is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of drug candidates. ru.nl

| N1 Substituent | Key Features | Impact on Pharmacokinetics | Potential Molecular Interactions |

|---|---|---|---|

| -H | Potential for hydrogen bonding | Generally more polar, may have lower membrane permeability | Hydrogen bond donor |

| -CH2CH3 (Ethyl) | Increased lipophilicity | Improved membrane permeability, potential for metabolic oxidation | Hydrophobic interactions |

| -CH2CH2F (Fluoroethyl) | Increased metabolic stability, altered electronics | Reduced metabolic clearance, potentially longer half-life | Hydrophobic interactions, potential for hydrogen bonding |

| -CH2CF3 (Trifluoroethyl) | Significantly altered electronic properties, increased lipophilicity | High metabolic stability, may impact solubility | Hydrophobic interactions, potential for multipolar interactions |

Influence of Other Substituents on Pyrazole Ring on Activity Profiles

While the C4-chloro and N1-fluoroethyl groups are key determinants of the biological activity of 4-chloro-1-(2-fluoroethyl)-1H-pyrazole, substituents at other positions of the pyrazole ring (C3 and C5) can further modulate the compound's activity profile.

Substituents at the C3 and C5 positions can influence the steric and electronic properties of the pyrazole ring, as well as provide additional points of interaction with the target protein. For example, the introduction of bulky groups at these positions can enhance selectivity by preventing the compound from binding to off-target proteins with smaller binding pockets. Conversely, smaller, polar groups can be introduced to improve solubility or to form specific hydrogen bonds with the target.

The interplay between the substituents at all positions of the pyrazole ring is complex, and a systematic exploration of these combinations is necessary to fully understand the SAR and to optimize the activity of this class of compounds.

| C3 Substituent | C5 Substituent | General Impact on Activity | Example of Interaction |

|---|---|---|---|

| -H | -H | Baseline for the this compound core | - |

| Aryl | -H | Can enhance activity through additional binding interactions | π-π stacking, hydrophobic interactions |

| -H | Aryl | Similar to C3 substitution, can influence selectivity | π-π stacking, hydrophobic interactions |

| Small alkyl | Small alkyl | May improve lipophilicity and binding to hydrophobic pockets | van der Waals interactions |

| -NH2 | -H | Can act as a hydrogen bond donor, improving solubility | Hydrogen bonding |

Stereochemical Considerations in SAR

For derivatives of this compound that contain chiral centers, stereochemistry can play a critical role in their biological activity. The three-dimensional arrangement of atoms in a molecule determines its shape and how it fits into the binding site of a target protein. Enantiomers, which are non-superimposable mirror images of each other, can have vastly different biological activities, with one enantiomer being highly active while the other is inactive or even has undesirable side effects.

The differential activity of enantiomers arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral. The binding site of a protein has a specific three-dimensional geometry, and only one enantiomer of a chiral ligand may be able to interact optimally with the amino acid residues in the binding site. Understanding the stereochemical requirements for activity is a key aspect of rational drug design and can lead to the development of more potent and selective drugs with improved safety profiles.

Rational Design Principles Based on SAR Data

The SAR data gathered from studies of this compound and its derivatives provide a set of rational design principles for the development of new and improved analogs. These principles guide the modification of the lead compound to enhance its potency, selectivity, and pharmacokinetic properties.

One key principle is the strategic use of halogenation. The C4-chloro group appears to be important for activity, likely through a combination of electronic effects and direct interactions with the target. Further exploration of other halogens at this position could be beneficial, with fluorine often being a favorable substitution due to its ability to form strong interactions and improve metabolic stability.

Another important principle is the optimization of the N1 substituent. The fluoroethyl group provides a good balance of metabolic stability and appropriate size for fitting into many binding pockets. Modifications to this group, such as altering the length of the alkyl chain or introducing additional functional groups, could be used to fine-tune the compound's properties. However, any changes that introduce a chiral center would require careful stereochemical evaluation.

Furthermore, the exploration of diverse substituents at the C3 and C5 positions is a valuable strategy for improving activity and selectivity. By introducing groups that can form specific interactions with the target protein, it is possible to enhance binding affinity and to develop compounds with a more desirable pharmacological profile.

Finally, computational modeling and molecular docking studies can be used in conjunction with SAR data to visualize how these compounds interact with their targets at the molecular level. This can provide valuable insights into the key binding interactions and can help to guide the design of new analogs with improved properties. The pyrazole scaffold is a key feature in many kinase inhibitors, and understanding its interactions within the kinase domain is a powerful tool for rational drug design. rsc.org

Molecular Interactions with Biological Targets: Mechanistic Investigations

Mechanisms of Interaction with Enzyme Active Sites

No published research was found that specifically details the mechanisms of interaction between 4-chloro-1-(2-fluoroethyl)-1H-pyrazole and the active sites of the specified enzymes.

Carbonic Anhydrase (hCA IX, hCA XII) Inhibition Mechanisms

While the broader class of pyrazole-containing compounds has been investigated for carbonic anhydrase inhibition, there is no available scientific literature that specifically describes the inhibitory mechanism or activity of this compound against human carbonic anhydrase isoforms IX (hCA IX) and XII (hCA XII). nih.govunifi.itnih.govresearchgate.net

Ligand-Receptor Binding Modalities

No specific studies on the ligand-receptor binding modalities of this compound with the receptors listed below were identified in the available literature.

Ryanodine (B192298) Receptor (RyR) Regulation

There is no available research describing the regulation of the Ryanodine Receptor (RyR) by this compound. nih.govnih.govfrontiersin.org

Androgen Receptor (AR) Antagonism

The scientific literature does not provide evidence or investigation into the antagonistic activity of this compound on the Androgen Receptor (AR). nih.govnih.govmdpi.comresearchgate.net

Interference with Nucleic Acid Synthesis and Cellular Processes

While direct studies on this compound's effect on nucleic acid synthesis are unavailable, research on other substituted pyrazole (B372694) derivatives suggests potential interference with these fundamental cellular processes. Some pyrazole compounds have been shown to interact with DNA, potentially disrupting its synthesis and function. For example, certain pyrazole-linked benzothiazole-β-naphthol derivatives have demonstrated the ability to inhibit topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. mdpi.com Inhibition of topoisomerase enzymes can lead to DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis. nih.govmdpi.com

Furthermore, various pyrazole derivatives have been observed to induce cell cycle arrest at different phases. For instance, a novel pyrazole compound was found to cause S and G2/M phase arrest in triple-negative breast cancer cells. nih.gov Similarly, 3,19-(N-phenyl-3-(4-fluorophenyl)-pyrazole) acetal (B89532) of andrographolide (B1667393) has been shown to induce S phase arrest in breast cancer cells. mdpi.comnih.gov Such disruptions in the cell cycle are often a consequence of DNA damage or interference with the cellular machinery that governs cell division.

The potential for pyrazole derivatives to interact with DNA is also supported by studies on their binding properties. For example, a charge transfer complex involving pyrazole and chloranilic acid has been shown to bind to DNA, with molecular docking studies suggesting a strong interaction. nih.gov Although the specific mode of interaction can vary, groove binding and intercalation are plausible mechanisms for some pyrazole derivatives. mdpi.com

Table 1: Effects of Related Pyrazole Derivatives on Cellular Processes

| Compound Class | Observed Effect | Potential Mechanism |

| Pyrazole-linked benzothiazole-β-naphthol derivatives | Inhibition of Topoisomerase I mdpi.com | Stabilization of the enzyme-DNA complex, leading to DNA strand breaks. nih.gov |

| Novel pyrazole derivative (PTA-1) | S and G2/M phase cell cycle arrest nih.gov | Inhibition of tubulin polymerization, disrupting mitotic spindle formation. nih.gov |

| 3,19-(N-phenyl-3-(4-fluorophenyl)-pyrazole) acetal of andrographolide | S phase cell cycle arrest mdpi.comnih.gov | Induction of apoptosis following cell cycle disruption. mdpi.com |

| Pyrazole-chloranilic acid complex | DNA binding nih.gov | Intercalation or groove binding. nih.govmdpi.com |

This table is based on data from studies on related pyrazole compounds and is intended to suggest potential activities for this compound.

Calcium Release Pathway Investigations

Direct investigations into the effects of this compound on calcium release pathways have not been reported. However, the broader family of pyrazole derivatives has been implicated in the modulation of calcium signaling, partly through interactions with Transient Receptor Potential (TRP) channels. The TRPV1 channel, a non-selective cation channel permeable to calcium, is a known target for various chemical ligands. mdpi.com

Some pyrazole-containing compounds have been identified as agonists of the TRPV1 channel. nih.gov Activation of TRPV1 leads to an influx of calcium ions, which can trigger a range of cellular responses. mdpi.com While the precise nature of the interaction between pyrazole derivatives and TRPV1 is not fully elucidated, it is thought to involve binding to the same ligand-binding pocket as capsaicin, a well-known TRPV1 agonist. mdpi.com The modulation of TRPV1 by small molecules can have significant physiological effects, including in pain perception and inflammation. nih.gov

It is important to note that the affinity and activity of pyrazole derivatives at the TRPV1 channel are highly dependent on their specific chemical structure. Therefore, it remains to be experimentally determined whether this compound interacts with TRPV1 or other calcium channels to influence intracellular calcium concentrations.

Role of Molecular Features in Biological Interaction

The biological activity of this compound is intrinsically linked to its molecular features, including lipophilicity, electron density, and its capacity for hydrogen bonding.

Electron Density: The pyrazole ring is an aromatic heterocycle with a specific electron density distribution that is influenced by its substituents. globalresearchonline.netias.ac.in The chlorine atom at the 4-position is an electron-withdrawing group, which will affect the electron density of the pyrazole ring. researchgate.net This, in turn, can influence the non-covalent interactions, such as π-π stacking and cation-π interactions, that the molecule can form with biological targets like enzymes and receptors. nih.gov

Hydrogen Bonding: The nitrogen atoms within the pyrazole ring can act as hydrogen bond acceptors. researchgate.netnih.gov The ability to form hydrogen bonds is a critical factor in the specific binding of ligands to the active sites of proteins. nih.gov For N-substituted pyrazoles like this compound, the nitrogen atoms in the ring are still available to participate in such interactions, which can contribute significantly to the binding affinity and selectivity of the compound for its biological targets. mdpi.com

Table 2: Influence of Molecular Features on Biological Interactions of Pyrazole Derivatives

| Molecular Feature | Influence on Biological Interaction |

| Lipophilicity | Affects membrane permeability and access to intracellular targets. nih.govdundee.ac.uk Influences protein binding and tissue distribution. researchgate.net |

| Electron Density | Modulates non-covalent interactions like π-π stacking and cation-π interactions with biological targets. nih.gov |

| Hydrogen Bonding | Enables specific binding to the active sites of proteins and other biological molecules through interactions with the pyrazole nitrogen atoms. researchgate.netnih.gov |

This table provides a generalized overview based on the known properties of pyrazole derivatives.

In Vitro and In Vivo Mechanistic Studies